

Assessing the Translational Relevance of PF-06260933 Preclinical Data: A Comparative Guide

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Compound of Interest

Compound Name: PF-06260933

Cat. No.: B560549

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for **PF-06260933**, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase 4 (MAP4K4). The objective is to assess its translational relevance by comparing its performance metrics with an alternative MAP4K4 inhibitor, GNE-495. This analysis is based on publicly available preclinical data.

Executive Summary

PF-06260933 has demonstrated promising preclinical activity as a MAP4K4 inhibitor, with potential therapeutic applications in metabolic diseases and atherosclerosis. It effectively reduces blood glucose in diabetic models and ameliorates plaque development in atherosclerosis models. When compared to another selective MAP4K4 inhibitor, GNE-495, both compounds exhibit high potency. However, a direct head-to-head comparison in the same disease models is not available in the current literature, making a definitive conclusion on superior efficacy challenging. GNE-495 has more extensively characterized pharmacokinetic properties across multiple species. The decision to advance **PF-06260933** would benefit from further studies directly comparing its efficacy and safety profile against other MAP4K4 inhibitors in relevant disease models.

Data Presentation

Table 1: In Vitro Potency and Efficacy

Compound	Target	Kinase IC50 (nM)	Cellular IC50 (nM)	In Vitro Effect
PF-06260933	MAP4K4	3.7[1][2][3][4]	160[1][2]	Prevents TNF- α -mediated endothelial permeability in HUVECs[1][2].
GNE-495	MAP4K4	3.7[5][6][7]	Not explicitly stated	Prevents migration of HUVEC cells[8].

Table 2: In Vivo Efficacy

Compound	Animal Model	Indication	Dosing Regimen	Key Findings
PF-06260933	ApoE-/- mice on a Western diet	Atherosclerosis	10 mg/kg, oral, twice daily for 6 weeks[1]	Decreased plaque formation[3]. Ameliorated plaque development and/or promoted plaque regression (46.0% vs. 25.5% in control) [1][2].
ob/ob mice	Diabetes	15 mg/kg	Decreased fasting blood glucose levels[3].	
GNE-495	Mouse model of oxygen-induced retinopathy	Retinal Angiogenesis	25 and 50 mg/kg, intraperitoneal	Normalized the percentage of pathological vessels and hemorrhagic areas[7].

Table 3: Pharmacokinetics

Compound	Animal Model	Dosing	Key Parameters
PF-06260933	Mouse	10 mg/kg, oral	Plasma exposure provided free drug concentrations above the cellular IC50 for about 4-6 hours[4].
GNE-495	Mouse, Rat, Dog	1 mg/kg IV, 5 mg/kg oral	Low clearance, moderate terminal half-life, and reasonable oral exposure (F = 37–47%) across species[9].

Table 4: Safety and Toxicology

Compound	Assay	Results
PF-06260933	THLE assay (cytotoxicity)	Cytotoxicity observed at concentrations above 119 μ M[10].
In vivo (mouse)	A time-dependent inhibition of the liver enzyme CYP3A4 was noted, leading to drug accumulation and toxicity in some studies[11].	
GNE-495	Not explicitly stated	No major safety concerns were highlighted in the reviewed preclinical studies focusing on retinal angiogenesis. A safety data sheet indicates it can cause skin and eye irritation[12].

Experimental Protocols

Atherosclerosis Model (ApoE^{-/-} Mice)

A common protocol for inducing atherosclerosis in ApoE^{-/-} mice involves feeding them a high-fat "Western" diet.

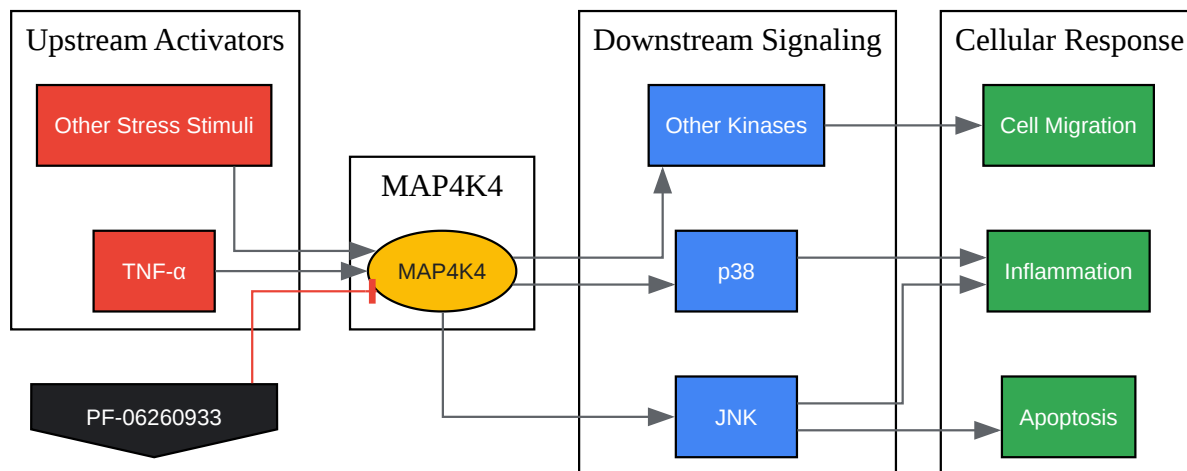
- **Animals:** Male Apolipoprotein E-deficient (ApoE^{-/-}) mice, typically 8-10 weeks old, are used. These mice are genetically predisposed to developing atherosclerosis[13][14].
- **Diet:** Mice are fed a high-fat diet, often containing 21% fat and 0.15% cholesterol, for a period of several weeks to months to induce atherosclerotic plaque formation[15].
- **Dosing:** **PF-06260933** was administered orally at a dose of 10 mg/kg twice daily for 6 weeks[1].
- **Analysis:** At the end of the study, mice are euthanized. The aorta is typically dissected, and atherosclerotic plaques are quantified. This can be done by staining the aorta with a lipid-soluble dye (e.g., Oil Red O) and measuring the lesion area. Histological analysis of the aortic root is also common to assess plaque composition.

Type 2 Diabetes Model (db/db Mice)

The db/db mouse is a genetic model of obesity and type 2 diabetes.

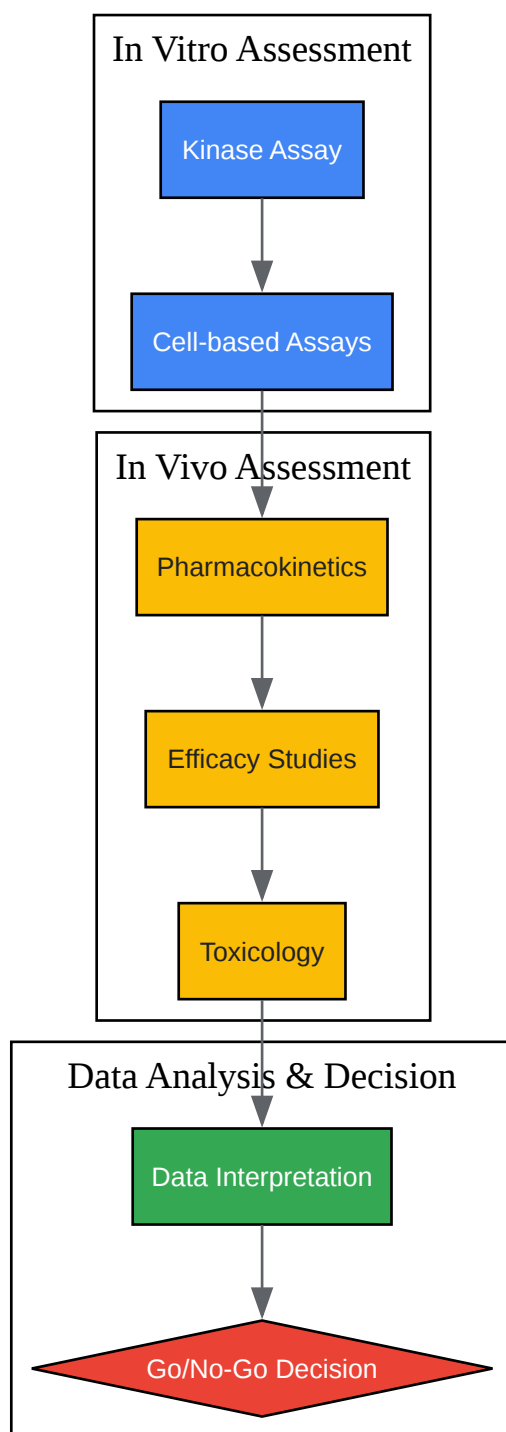
- **Animals:** Male db/db mice, which have a mutation in the leptin receptor, are used. These mice develop hyperglycemia and insulin resistance, typically starting around 8 weeks of age[16].
- **Diet:** Mice are typically fed a standard chow diet.
- **Dosing:** While the specific study for **PF-06260933** used ob/ob mice, a similar protocol in db/db mice would involve daily administration of the compound via oral gavage.
- **Analysis:** Blood glucose levels are monitored regularly from tail vein blood samples. An oral glucose tolerance test (OGTT) can be performed to assess glucose metabolism. At the end of the study, plasma insulin levels and other metabolic parameters can be measured.

Mandatory Visualization



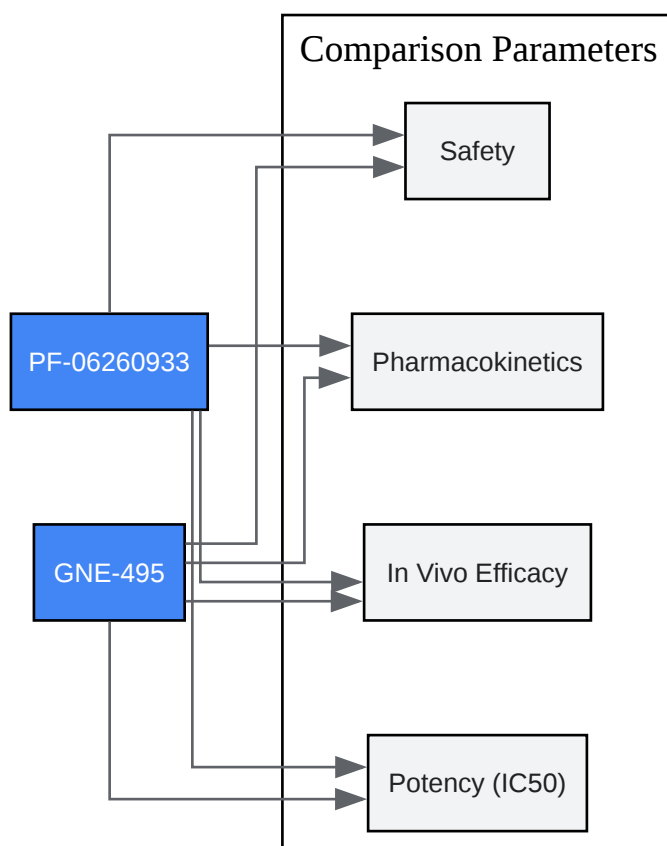
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Caption: MAP4K4 signaling pathway and the inhibitory action of **PF-06260933**.



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Caption: A typical preclinical development workflow for a kinase inhibitor.



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Caption: Logical relationship for the comparison of **PF-06260933** and GNE-495.

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